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Introduction
YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered

significant interest in the scientific community for its potent anabolic effects on muscle tissue.[1]

[2] Structurally derived from dihydrotestosterone (DHT), YK11 is unique among SARMs due to

its steroidal backbone.[1] It functions as a partial agonist of the androgen receptor (AR).[1][3][4]

Notably, YK11's mechanism of action is dual-fold; it not only interacts with the androgen

receptor but also significantly increases the expression of follistatin, a potent inhibitor of

myostatin, a protein that negatively regulates muscle growth.[1][2][5] This guide provides a

comprehensive overview of the chemical structure, an improved synthesis protocol, and the

signaling pathways associated with YK11.

Chemical Structure and Properties
YK11, with the IUPAC name Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-

dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-

17,5'-1,3-dioxolane]-4'-ylidene]acetate, is a complex steroidal molecule.[1] Its chemical

properties are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15541510?utm_src=pdf-interest
https://www.benchchem.com/product/b15541510?utm_src=pdf-body
https://en.wikipedia.org/wiki/YK-11
https://www.chemicalbook.com/article/the-origin-mechanism-potential-benefits-and-disputes-of-yk11.htm
https://www.benchchem.com/product/b15541510?utm_src=pdf-body
https://en.wikipedia.org/wiki/YK-11
https://en.wikipedia.org/wiki/YK-11
https://medisearch.io/blog/yk-11-and-cancer
https://www.guidechem.com/question/what-is-the-mechanism-of-actio-id118346.html
https://www.benchchem.com/product/b15541510?utm_src=pdf-body
https://en.wikipedia.org/wiki/YK-11
https://www.chemicalbook.com/article/the-origin-mechanism-potential-benefits-and-disputes-of-yk11.htm
https://www.biosynth.com/p/VEC00376/1370003-76-1-yk11
https://www.benchchem.com/product/b15541510?utm_src=pdf-body
https://www.benchchem.com/product/b15541510?utm_src=pdf-body
https://en.wikipedia.org/wiki/YK-11
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name

Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-

methoxy-2',13-dimethyl-3-

oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-

dodecahydrocyclopenta[a]phenanthrene-

17,5'-1,3-dioxolane]-4'-ylidene]acetate[1]

CAS Number 1370003-76-1[1][5]

Molecular Formula C₂₅H₃₄O₆[1][5][6][7][8]

Molecular Weight 430.541 g·mol⁻¹[1][7]

Synonyms

Myostine; (17α,20E)-17,20-[(1-

methoxyethylidene)bis(oxy)]-3-oxo-19-

norpregna-4,20-diene-21-carboxylic acid methyl

ester[1][9]

Synthesis of YK11
An improved synthesis method for YK11 involves a palladium-catalyzed diastereoselective

cyclization carbonylation.[9] A previously reported method utilized PdCl₂(CH₃CN)₂ as a catalyst,

which resulted in a 43% yield and a 5:1 mixture of diastereomers that were difficult to separate.

[9] The improved synthesis enhances both the yield and the diastereoselectivity.[9]

Quantitative Data on Improved Synthesis
The following table summarizes the results of the palladium-catalyzed cyclization carbonylation

of the precursor molecule (1) under various conditions to synthesize YK11 (2).[9]
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Entry Ligand Solvent Temp (°C) Time (h) Yield (%)

Diastereo
meric
Ratio
(2a/2b)

1 L1 MeOH 25 48 63 8:1

2 L1
MeOH/DM

SO (10/1)
25 48 68 9:1

3 L2
MeOH/DM

SO (10/1)
25 48 60 6:1

4 L3
MeOH/DM

SO (10/1)
25 48 55 5:1

5 L1
MeOH/DM

SO (10/1)
-10 48 74 12:1

Data sourced from "Improved Synthesis and Determination of the Biologically Active

Diastereomer of YK11".[9]

Experimental Protocol: Improved Synthesis of YK11 (2a)
This protocol is based on the improved synthesis method which provides a higher yield and

diastereoselectivity.[9]

Materials and Reagents:

Precursor molecule (1) (1.34 g, 3.9 mmol)

p-benzoquinone (649 mg, 6.0 mmol)

Methanol (MeOH)

Dimethyl sulfoxide (DMSO)

Carbon monoxide (CO)

Palladium(II) trifluoroacetate (Pd(tfa)₂) (66.5 mg, 0.20 mmol)
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Chiral ligand L1 (131 mg, 0.30 mmol)

Dichloromethane (CH₂Cl₂)

5% aqueous Sodium Hydroxide (NaOH)

Magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

A 100 mL two-necked round-bottomed flask equipped with a magnetic stirring bar is charged

with the precursor (1.34 g, 3.9 mmol), p-benzoquinone (649 mg, 6.0 mmol), and 45 mL of a

MeOH/DMSO (10:1) solvent mixture.[9]

The flask is fitted with a rubber septum and a three-way stopcock connected to a balloon

filled with carbon monoxide. The apparatus is purged with carbon monoxide.[9]

A solution of Pd(tfa)₂ (66.5 mg, 0.20 mmol) and ligand L1 (131 mg, 0.30 mmol) in 10 mL of

MeOH/DMSO (10:1) is added dropwise to the stirred solution via a syringe at -10 °C.[9]

The reaction mixture is stirred for 48 hours at -10 °C.[9]

After 48 hours, the mixture is diluted with CH₂Cl₂ (150 mL) and washed with 5% aqueous

NaOH (100 mL).[9]

The organic layer is dried over MgSO₄ and then concentrated under reduced pressure.[9]

The crude product is purified by column chromatography on silica gel, eluting with a

hexane/ethyl acetate (6:1) mixture. This affords YK11 (1.26 g, 74% yield) as a mixture of

diastereomers with a ratio of 12:1.[9]
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The major diastereomer (2a) can be further purified and isolated by flash chromatography

and subsequent recrystallization from hexane/ethyl acetate to yield a single crystal of YK11
(2a).[9]

Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the improved synthesis of YK11.
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Caption: Workflow for the improved synthesis of YK11.
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Signaling Pathways
YK11's primary mechanisms of action involve partial agonism of the androgen receptor and

inhibition of myostatin through the upregulation of follistatin.[1][2][4] It has also been shown to

activate the Akt signaling pathway, which is a key regulator of osteoblast proliferation and

differentiation.[10]

Androgen Receptor (AR) Partial Agonism

YK11 binds to the androgen receptor and induces its translocation to the nucleus, where it can

selectively modulate the expression of target genes.[4][7] However, it does not induce the N/C-

terminal interaction required for full receptor activation, leading to its classification as a partial

agonist.[1][7]

Cytoplasm Nucleus

YK11 Androgen
Receptor (AR)

Binds
AR-YK11 Complex

Translocation Androgen Response
Element (ARE)
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Click to download full resolution via product page

Caption: YK11's partial agonism of the androgen receptor.

Myostatin Inhibition Pathway

A key feature of YK11 is its ability to increase the production of follistatin, an antagonist of

myostatin.[1][4] By inhibiting myostatin, YK11 effectively removes a brake on muscle growth,

leading to its potent anabolic effects.[2][11]
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Caption: YK11's myostatin inhibition pathway via follistatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://en.wikipedia.org/wiki/YK-11
https://www.chemicalbook.com/article/the-origin-mechanism-potential-benefits-and-disputes-of-yk11.htm
https://www.chemicalbook.com/article/the-origin-mechanism-potential-benefits-and-disputes-of-yk11.htm
https://medisearch.io/blog/yk-11-and-cancer
https://www.guidechem.com/question/what-is-the-mechanism-of-actio-id118346.html
https://www.biosynth.com/p/VEC00376/1370003-76-1-yk11
https://precision.fda.gov/ginas/app/ui/substances/f5e4fb8f-9e53-4cf1-b751-3887a5c7a64b
https://www.medkoo.com/uploads/product/YK11/product_insert/ProductData-YK11.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/yk-11
https://www.mdpi.com/1422-8599/2020/2/M1125
https://www.mdpi.com/1422-8599/2020/2/M1125
https://www.jstage.jst.go.jp/article/bpb/41/3/41_b17-00748/_html/-char/en
https://www.jstage.jst.go.jp/article/bpb/41/3/41_b17-00748/_html/-char/en
https://swolverine.com/blogs/blog/yk-11-myostatin-inhibitor-does-it-really-work
https://www.benchchem.com/product/b15541510#chemical-structure-and-synthesis-of-yk11
https://www.benchchem.com/product/b15541510#chemical-structure-and-synthesis-of-yk11
https://www.benchchem.com/product/b15541510#chemical-structure-and-synthesis-of-yk11
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15541510?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

